![molecular formula C15H13ClFNO3 B5601528 (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5601528.png)
(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine is a useful research compound. Its molecular formula is C15H13ClFNO3 and its molecular weight is 309.72 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime is 309.0567991 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis and Biodistribution
3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime is utilized in the field of radiosynthesis. For instance, it's involved in the creation of novel prosthetic groups for peptide labeling in positron emission tomography (PET). These compounds play a critical role in enhancing the biodistribution and tumor uptake in imaging studies. A study by Glaser et al. (2008) explored the use of such fluorinated aldehydes for conjugation with peptides, demonstrating their potential in improving in vivo pharmacokinetics and tumor imaging capabilities (Glaser et al., 2008).
Enzyme-Catalyzed Reactions
Another area of application is in enzyme-catalyzed reactions, as studied by Miller, Tschirret-Guth, and Ortiz de Montellano (1995). They investigated how chloroperoxidase catalyzes benzylic hydroxylation, which is crucial for understanding enzyme mechanisms and designing enzyme-mimicking catalysts (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Anticancer Properties
Research into anticancer applications has also been conducted. Lawrence et al. (2003) synthesized fluorinated analogues of combretastatin A-4, employing fluorinated benzaldehydes. These compounds, including variants of the 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime, showed promising anticancer properties (Lawrence et al., 2003).
Photocatalytic Oxidation
In the field of photocatalysis, the compound finds application in the selective oxidation of benzyl alcohols. Higashimoto et al. (2009) demonstrated its use in the photocatalytic oxidation process, highlighting its efficacy under both UV and visible light (Higashimoto et al., 2009).
Bioconversion Studies
The compound is also important in bioconversion studies. Lauritsen and Lunding (1998) used fluoro-labelled substrates to investigate the bioconversion potential of the fungus Bjerkandera adusta, contributing to the understanding of the production of halogenated aromatic compounds (Lauritsen & Lunding, 1998).
Catalysis
In catalysis, research by Jiang et al. (2014) explored the remote benzylic C(sp3)–H oxyfunctionalization. This study is significant for understanding the functionalization of aromatic compounds and their potential pharmaceutical applications (Jiang et al., 2014).
Synthetic Methodology
The compound's synthesis itself is of interest, as demonstrated by Bao-jie (2006), who developed a simplified method for preparing 3-fluoro-4-methoxybenzaldehyde, a related compound, highlighting advancements in synthetic techniques (Wang Bao-jie, 2006).
特性
IUPAC Name |
(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-14-7-10(8-18-19)6-12(16)15(14)21-9-11-4-2-3-5-13(11)17/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFCTRHQCZQCIX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)
![N-[4-(tert-butylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B5601465.png)
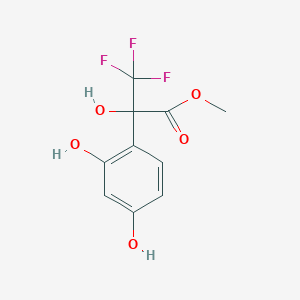
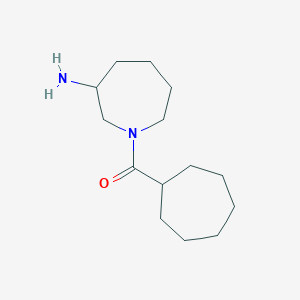
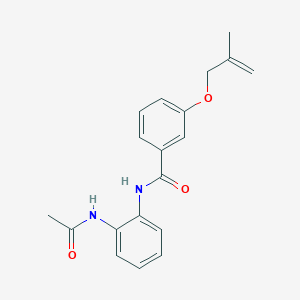
![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)
![1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE](/img/structure/B5601516.png)
![7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)
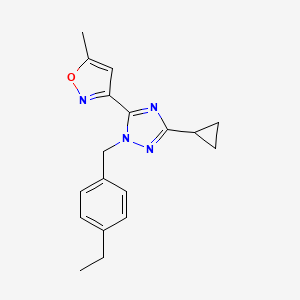
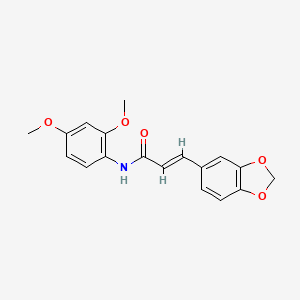
![(1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601532.png)
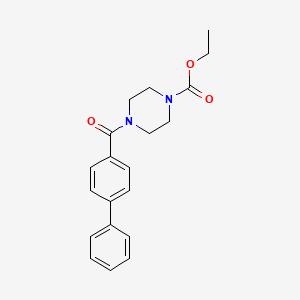
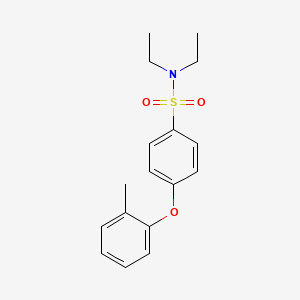
![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)
